molecular formula C12H5Br5 B1595030 2,2',4,5,5'-Pentabromobiphenyl CAS No. 67888-96-4

2,2',4,5,5'-Pentabromobiphenyl

Cat. No.: B1595030
CAS No.: 67888-96-4
M. Wt: 548.7 g/mol
InChI Key: OELBLPCWLAWABI-UHFFFAOYSA-N
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Description

2,2’,4,5,5’-Pentabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including electronics, textiles, and plastics . Due to their persistence in the environment and potential toxicity, the use of polybrominated biphenyls has been restricted or banned in many regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,5’-Pentabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 2,2’,4,5,5’-Pentabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,5,5’-Pentabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 2,2’,4,5,5’-Pentabromobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This interaction can lead to various toxicological effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

Uniqueness: 2,2’,4,5,5’-Pentabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological interactions. Its selective bromination at the 2,2’,4,5,5’ positions makes it distinct from other polybrominated biphenyls and affects its environmental persistence and toxicity .

Properties

IUPAC Name

1,2,4-tribromo-5-(2,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELBLPCWLAWABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218113
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67888-96-4
Record name 2,2′,4,5,5′-Pentabromobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67888-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5,5'-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067888964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',4,5,5'-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03SL1NG15Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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